

Chemical structure and synthesis of GW791343 trihydrochloride.

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Compound of Interest

Compound Name: GW791343 trihydrochloride

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In-Depth Technical Guide to GW791343 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of **GW791343 trihydrochloride**, a potent and species-specific allosteric modulator of the P2X7 receptor.

Chemical Structure and Properties

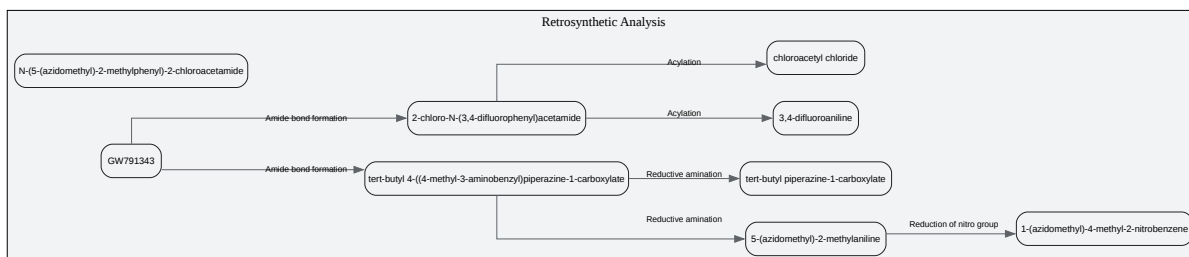
GW791343 trihydrochloride is the hydrochloride salt of the parent compound GW791343. Its chemical identity is well-defined, and its properties are summarized in the table below.

Property	Value
IUPAC Name	2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide; trihydrochloride[1]
Molecular Formula	C ₂₀ H ₂₇ Cl ₃ F ₂ N ₄ O[1]
Molecular Weight	483.81 g/mol [2][3]
CAS Number	309712-55-8[4]
Canonical SMILES	<chem>CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl.Cl</chem> [2]

Synthesis of GW791343 Trihydrochloride

While a detailed, step-by-step synthesis protocol for GW791343 is not readily available in the public domain, a plausible synthetic route can be devised based on established methods for the synthesis of analogous N-aryl-2-(piperazin-1-yl)acetamide derivatives. The proposed synthesis involves a multi-step process, beginning with the construction of the substituted aniline core, followed by the introduction of the piperazine moiety and subsequent acylation.

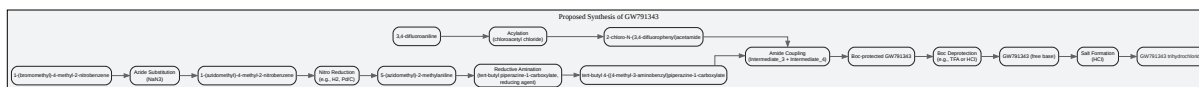
A potential retrosynthetic analysis suggests the disconnection of the final molecule into three key building blocks: 5-(azidomethyl)-2-methylaniline, tert-butyl piperazine-1-carboxylate, and 2-chloro-N-(3,4-difluorophenyl)acetamide.



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Caption: Retrosynthetic analysis of GW791343.

Proposed Synthesis Workflow:



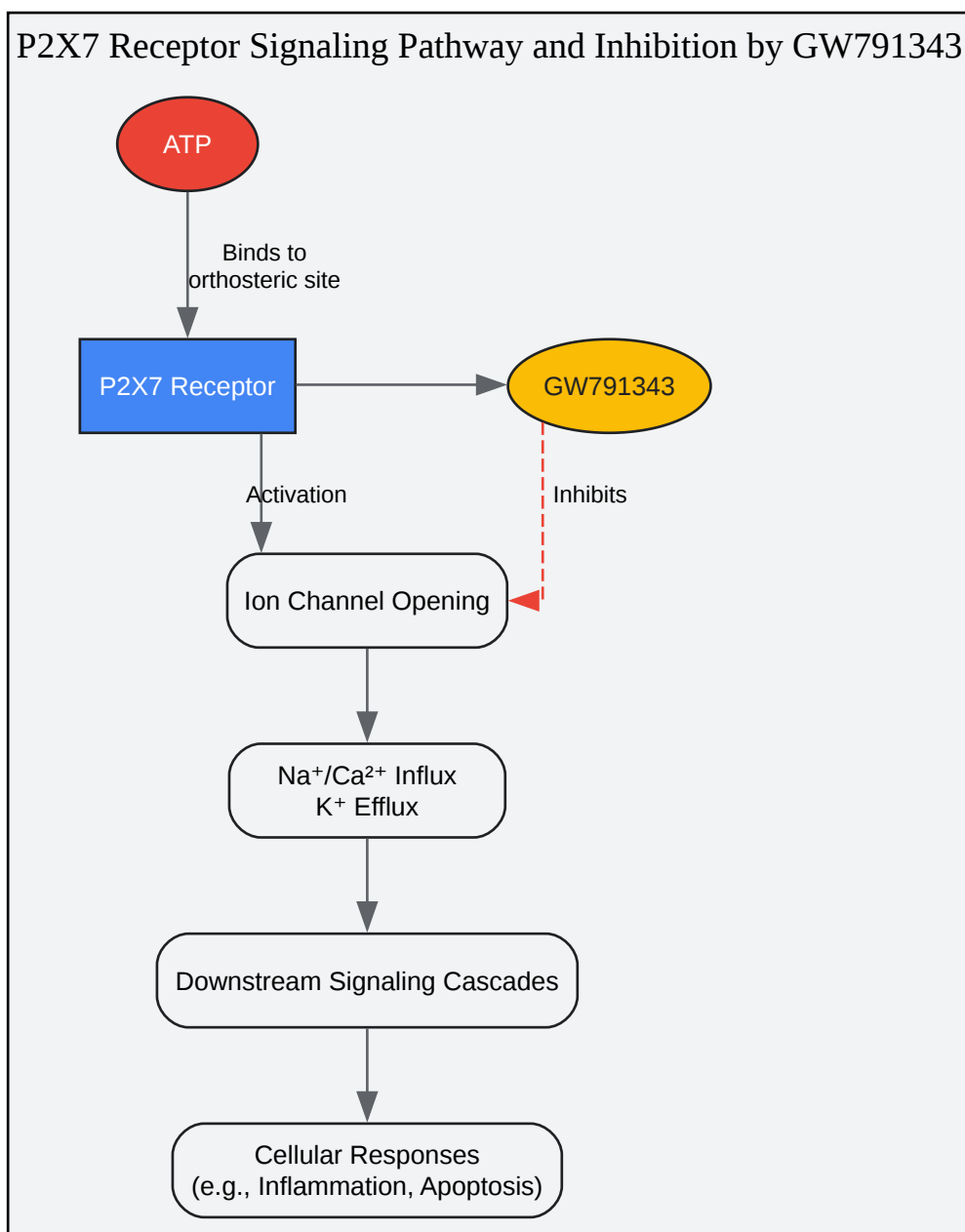
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Caption: Proposed synthetic workflow for **GW791343 trihydrochloride**.

Mechanism of Action and Signaling Pathway

GW791343 is a potent negative allosteric modulator of the human P2X7 receptor, exhibiting species-specific activity.^[4] It produces a non-competitive antagonist effect on the human P2X7 receptor, with a pIC50 of 6.9-7.2.^[4] At the rat P2X7 receptor, however, it acts as a positive allosteric modulator.

The P2X7 receptor is an ATP-gated ion channel. Upon binding of extracellular ATP, the channel opens, leading to an influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux triggers a cascade of downstream signaling events. As a negative allosteric modulator at the human P2X7 receptor, GW791343 is thought to bind to a site on the receptor distinct from the ATP binding site, inducing a conformational change that reduces the receptor's affinity for ATP or its ability to open the ion channel in response to ATP binding. This ultimately leads to the inhibition of P2X7-mediated downstream signaling.



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Caption: P2X7 receptor signaling and the inhibitory action of GW791343.

Experimental Protocols

The biological activity of GW791343 is typically assessed using in vitro cellular assays that measure the function of the P2X7 receptor. A key experimental protocol involves measuring agonist-stimulated ethidium accumulation in cells expressing the human P2X7 receptor.

Protocol: Measurement of Agonist-Stimulated Ethidium Accumulation

This protocol is adapted from studies characterizing the effects of GW791343 on recombinant human P2X7 receptors.

Objective: To determine the inhibitory effect of GW791343 on P2X7 receptor activation by measuring the influx of ethidium, a fluorescent dye that enters cells through the large pore formed upon sustained P2X7 receptor activation.

Materials:

- HEK293 cells stably expressing the human P2X7 receptor
- Assay buffer (e.g., sucrose or NaCl based)
- P2X7 receptor agonist (e.g., ATP or BzATP)
- Ethidium bromide
- **GW791343 trihydrochloride**
- Multi-well plates (e.g., 96-well)
- Fluorescence plate reader

Procedure:

- **Cell Plating:** Seed HEK293-hP2X7 cells into 96-well plates at an appropriate density and allow them to adhere overnight.
- **Compound Preparation:** Prepare a stock solution of GW791343 in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations in the assay buffer.
- **Pre-incubation:** Wash the cells with assay buffer and then pre-incubate them with various concentrations of GW791343 or vehicle control for a specified period (e.g., 10-30 minutes) at room temperature.

- **Agonist Stimulation:** Add a solution containing the P2X7 agonist (e.g., ATP) and ethidium bromide to the wells.
- **Fluorescence Measurement:** Immediately begin measuring the fluorescence intensity of the ethidium that has entered the cells using a fluorescence plate reader (excitation ~520 nm, emission ~595 nm). Measurements are typically taken kinetically over a period of time (e.g., 30-60 minutes).
- **Data Analysis:** The rate of ethidium uptake is determined from the kinetic fluorescence readings. The inhibitory effect of GW791343 is calculated by comparing the rate of uptake in the presence of the compound to the rate in the vehicle control. The pIC50 value, representing the negative logarithm of the concentration of GW791343 that causes 50% inhibition of the agonist response, can then be determined by fitting the concentration-response data to a suitable pharmacological model.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for **GW791343 trihydrochloride**.

Parameter	Value	Species	Assay Conditions	Reference
pIC ₅₀	6.9 - 7.2	Human	Agonist-stimulated ethidium accumulation in HEK293 cells expressing the human P2X7 receptor.	[4]
Modulatory Effect	Negative Allosteric Modulator	Human	Functional assays measuring P2X7 receptor activity.	
Modulatory Effect	Positive Allosteric Modulator	Rat	Functional assays measuring P2X7 receptor activity.	

This technical guide provides a foundational understanding of **GW791343 trihydrochloride** for researchers and professionals in the field of drug development. Further investigation into its detailed synthesis and in vivo pharmacology will be crucial for its potential therapeutic applications.

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